Hydroxy(neodecanoato-O)lead

Description

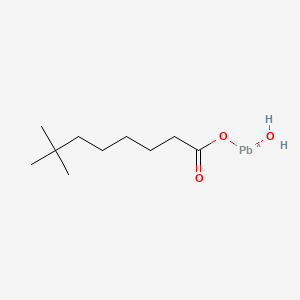

Hydroxy(neodecanoato-O)lead (CAS 71753-04-3) is a lead-based organometallic compound characterized by a neodecanoate ligand (a branched-chain carboxylic acid) and a hydroxyl group coordinated to a lead(II) center. Its structure is distinct from simple lead carboxylates due to the presence of the hydroxyl group, which may influence solubility, stability, and reactivity. This compound is classified as a hazardous substance due to lead content, with strict regulatory limits (500 ppm maximum concentration in industrial materials) imposed by standards such as Toyota Manufacturing Standard TMR SAS0126n .

Properties

CAS No. |

71753-04-3 |

|---|---|

Molecular Formula |

C10H21O3Pb |

Molecular Weight |

396 g/mol |

InChI |

InChI=1S/C10H20O2.H2O.Pb/c1-10(2,3)8-6-4-5-7-9(11)12;;/h4-8H2,1-3H3,(H,11,12);1H2;/q;;+1/p-1 |

InChI Key |

OITRSGUGTZOHHK-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)O[Pb].O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Hydroxy(neodecanoato-O)lead typically involves the reaction of lead salts with neodecanoic acid under controlled conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Hydroxy(neodecanoato-O)lead undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while reduction may yield lead hydrides .

Scientific Research Applications

Hydroxy(neodecanoato-O)lead has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in the study of biological systems and processes, particularly in the context of lead’s effects on biological organisms.

Medicine: It is used in the development of lead-based pharmaceuticals and in the study of lead’s pharmacokinetics and pharmacodynamics.

Industry: It is used in the production of lead-based materials and products, including batteries and pigments

Mechanism of Action

The mechanism of action of Hydroxy(neodecanoato-O)lead involves its interaction with molecular targets and pathways within biological systems. Lead compounds are known to interfere with various biochemical processes, including enzyme function and cellular signaling pathways. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and regulatory features of Hydroxy(neodecanoato-O)lead and related compounds:

| Compound Name | CAS No. | Formula (Simplified) | Key Functional Groups | Regulatory Limit (ppm) |

|---|---|---|---|---|

| This compound | 71753-04-3 | Pb(OH)(C₁₀H₁₉O₂) | Neodecanoate, hydroxyl | 500 |

| Lead(II) neodecanoate | 71684-29-2 | Pb(C₁₀H₁₉O₂)₂ | Neodecanoate | 500 |

| Lead(II) fumarate | 71686-03-8 | Pb(C₄H₂O₄) | Fumarate | 500 |

| Bis(dipropyldithiocarbamato)lead | 70995-63-0 | Pb[(C₃H₇)₂NCS₂]₂ | Dithiocarbamate | 500 |

| Lead(2+) heptadecanoate | 63399-94-0 | Pb(C₁₇H₃₃O₂)₂ | Heptadecanoate | N/A |

Key Observations :

- Neodecanoate Derivatives: Both this compound and Lead(II) neodecanoate share the neodecanoate ligand, but the former includes a hydroxyl group.

- Carboxylate Chain Length: Lead(II) heptadecanoate (C₁₇ chain) has a longer hydrophobic tail than neodecanoate (C₁₀), which may improve thermal stability in polymer applications but reduce compatibility with polar solvents .

- Dithiocarbamate vs. Carboxylate : Bis(dipropyldithiocarbamato)lead contains sulfur-based ligands, which confer stronger metal-chelation properties compared to carboxylates, making it more effective as a stabilizer in rubber or plastics .

Toxicity and Environmental Impact

All listed compounds are regulated under industrial safety standards (e.g., Toyota’s banned substances list) due to lead’s neurotoxic and bioaccumulative effects . This compound’s hydroxyl group may slightly increase bioavailability compared to Lead(II) neodecanoate, exacerbating toxicity. In contrast, dithiocarbamate ligands in Bis(dipropyldithiocarbamato)lead could generate toxic degradation products (e.g., CS₂ or NOx) under combustion .

Biological Activity

Hydroxy(neodecanoato-O)lead is a lead compound that has garnered attention due to its potential applications and biological implications. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies, case analyses, and relevant literature.

Chemical Structure and Properties

This compound is an organometallic compound where lead is coordinated with neodecanoate groups. This structure influences its solubility, reactivity, and biological interactions. The neodecanoate moiety is derived from neodecanoic acid, which contributes to the compound's lipophilicity and potential for cellular uptake.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Toxicology : Lead compounds are known for their toxicity, primarily affecting the nervous system, kidneys, and reproductive organs. This compound's toxicity profile needs thorough investigation to understand its safety in various applications.

- Enzymatic Interactions : Some studies suggest that lead compounds can interfere with enzymatic functions, particularly those involving metal ions. This interference can lead to altered metabolic processes.

- Cellular Effects : Research indicates that lead compounds may induce oxidative stress in cells, resulting in damage to cellular components such as lipids, proteins, and DNA.

Case Studies

-

Lead Exposure and Oxidative Stress

- A study demonstrated that exposure to lead compounds resulted in increased oxidative stress markers in animal models. This was associated with mitochondrial dysfunction and apoptosis in neuronal cells. The specific pathways affected by this compound require further elucidation.

-

Neurotoxic Effects

- In vitro studies have shown that lead exposure can disrupt neurotransmitter release and synaptic function. This compound may exhibit similar neurotoxic effects due to its lead content.

-

Reproductive Toxicity

- Animal studies have indicated that lead compounds can adversely affect reproductive health, leading to reduced fertility rates and developmental issues in offspring. The implications of this compound on reproductive systems need further exploration.

Table 1: Summary of Biological Effects of this compound

The mechanisms through which this compound exerts its biological effects include:

- Oxidative Stress : Lead compounds generate reactive oxygen species (ROS), leading to oxidative damage.

- Enzyme Inhibition : Lead can inhibit enzymes critical for various metabolic pathways, disrupting normal cellular functions.

- Genotoxicity : There is evidence suggesting that lead exposure may result in DNA damage, contributing to carcinogenic processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.